2-(2-hydroxyphenoxy)-N-methylacetamide
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Overview
Description
2-(2-hydroxyphenoxy)-N-methylacetamide is an organic compound that features a phenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyphenoxy)-N-methylacetamide typically involves the reaction of 2-hydroxyphenol with N-methylacetamide under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of N-methylacetamide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyphenoxy)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-hydroxyphenoxy)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of polymers, resins, and other materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyphenoxy)-N-methylacetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, while the amide group can engage in various binding interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-hydroxyphenoxy)acetic acid
- 2-(2-hydroxyphenoxy)-1-phenylethanol
- N-(2-hydroxyphenyl)acetamide
Uniqueness
2-(2-hydroxyphenoxy)-N-methylacetamide is unique due to the presence of both a phenoxy group and an N-methylacetamide moiety. This combination imparts specific chemical properties, such as increased stability and reactivity, making it suitable for various applications that similar compounds may not fulfill.
Properties
IUPAC Name |
2-(2-hydroxyphenoxy)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10-9(12)6-13-8-5-3-2-4-7(8)11/h2-5,11H,6H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAHLFNQXPXHRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=CC=C1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356428 |
Source
|
Record name | 2-(2-hydroxyphenoxy)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34919-78-3 |
Source
|
Record name | 2-(2-hydroxyphenoxy)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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